methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate
CAS No.: 1211214-39-9
Cat. No.: VC7268767
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211214-39-9 |
|---|---|
| Molecular Formula | C19H15ClN2O3 |
| Molecular Weight | 354.79 |
| IUPAC Name | methyl 4-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]benzoate |
| Standard InChI | InChI=1S/C19H15ClN2O3/c1-25-19(24)15-4-2-13(3-5-15)12-22-18(23)11-10-17(21-22)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3 |
| Standard InChI Key | ZGXVMKNTIAPCEK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a synthetic organic compound with the following key attributes:
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IUPAC Name: Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate.
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CAS Registry Number: 129109-19-9.
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Molecular Formula: .
Structural Characteristics
The compound features:
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A pyridazine ring substituted with a 4-chlorophenyl group at the 1-position.
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A methyl ester functional group at the benzoate moiety.
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A ketone group at the 6-position of the pyridazine ring.
The SMILES representation is: COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl .
Applications and Potential Uses
While specific applications for this compound are not explicitly detailed in the sources, similar pyridazine derivatives are known for:
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Pharmaceutical applications, such as anti-inflammatory agents or enzyme inhibitors.
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Use as intermediates in organic synthesis for more complex molecules .
Synthesis Pathways
The synthesis of methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves:
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Starting with a chlorinated aromatic precursor.
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Reacting it with hydrazine derivatives to form the pyridazine core.
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Introducing the ester functionality via methylation or esterification reactions .
Research and Development
Recent studies on pyridazine derivatives highlight their potential in drug discovery due to their diverse biological activities:
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Anti-inflammatory properties through inhibition of enzymes like lipoxygenase .
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Potential as receptor agonists or antagonists in various biochemical pathways.
Safety and Handling
Given the presence of halogenated aromatic groups, this compound may pose risks such as:
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Toxicity upon ingestion or inhalation.
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Environmental persistence due to halogenation.
Proper safety protocols, including personal protective equipment (PPE) and controlled disposal methods, are recommended during handling.
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